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Compound of Interest

Compound Name:
1-(Azetidin-1-yl)-2-methylpropan-

2-amine

Cat. No.: B14893813

Get Quote

Advanced Application Note: 1-(Azetidin-1-yl)-2-
methylpropan-2-amine
Executive Summary & Pharmacophore Utility
1-(Azetidin-1-yl)-2-methylpropan-2-amine (CAS: Available as catalog item, e.g.,

Enamine/WuXi) represents a high-value "solubilizing appendage" in modern drug discovery.[1]

[2] It combines two powerful structural motifs: the azetidine ring and the gem-dimethyl group.[2]

Unlike traditional solubilizing groups (e.g., diethylamine, morpholine), this motif offers a distinct

advantage in the "Lipophilic Efficiency" (LipE) landscape.[1][2] The azetidine ring lowers

lipophilicity (LogP) compared to acyclic analogs while maintaining high basicity, and the gem-

dimethyl group (2-methylpropan) introduces the Thorpe-Ingold effect, restricting conformational

freedom and blocking metabolic

-oxidation.[1][2]

Key Pharmacological Advantages[1]
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Metabolic Shielding: The quaternary carbon adjacent to the primary amine prevents

metabolic deamination by monoamine oxidases (MAO).[2]

pKa Modulation: The azetidine nitrogen typically exhibits a pKa of ~10.5–11.0, ensuring high

solubility at physiological pH, while the steric bulk minimizes hERG channel binding often

associated with flexible basic chains.

Vectorization: It serves as a robust "handle" to attach to lipophilic scaffolds (via the primary

amine) to improve oral bioavailability.[2]

Physicochemical Profile
Property Value (Est.) Significance

Molecular Weight 128.22 g/mol

Low MW fragment ideal for

Fragment-Based Drug Design

(FBDD).[1][2]

ClogP ~0.3 – 0.6

Lower than diethylamine

analogs; maintains water

solubility.[2]

pKa (Primary Amine) ~10.2
Nucleophilic center for

coupling.[1][2]

pKa (Azetidine N) ~10.8
Protonation site for solubility.[1]

[2]

Boiling Point ~160°C (760 mmHg)
Volatile; requires careful drying

protocols.[1][2]

Physical State Colorless Oil
Hygroscopic; absorbs

atmospheric CO₂ rapidly.[2]

Synthesis Protocol: The Cyclic Sulfamidate Route
Expert Insight: Direct alkylation of azetidine with 1-halo-2-methyl-2-nitropropane or similar

neopentyl-like halides is mechanistically flawed due to severe steric hindrance (neopentyl

position) and competing elimination.[1][2]
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The industry-standard, self-validating protocol utilizes the Cyclic Sulfamidate strategy.[2] This

method ensures regiospecificity and high yields.[2]

Reaction Scheme (DOT Visualization)

Start: 2-Amino-2-
methylpropan-1-ol

1. Cyclization
(SOCl2 / Oxidation)

Activation Intermediate:
Cyclic Sulfamidate

Isolation 2. Ring Opening
(+ Azetidine / CH3CN)

Nucleophilic
Attack Intermediate:

Sulfamate Salt
Precipitation 3. Hydrolysis

(20% H2SO4 / Heat)
Deprotection Product:

1-(Azetidin-1-yl)-
2-methylpropan-2-amine

pH Adj. & Ext.

Click to download full resolution via product page

Caption: Figure 1. Regiospecific synthesis via cyclic sulfamidate ring opening.[2] This route

avoids steric hindrance issues common in alkylation strategies.

Detailed Methodology
Step 1: Preparation of 4,4-dimethyl-1,2,3-oxathiazolidine 2,2-
dioxide (Cyclic Sulfamidate)[1][2]

Reactants: Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in DCM. Cool to 0°C.[2]

Cyclization: Add Thionyl Chloride (

, 1.1 eq) dropwise followed by Imidazole (2.2 eq). Stir for 2h to form the cyclic sulfamidite.

Oxidation: Dilute with water/MeCN.[2] Add

(1.1 eq) and catalytic

(0.01 eq).[1][2] Stir vigorously at 0°C

RT.

Workup: Quench with water, extract with EtOAc. Wash with brine.[2] Dry (

) and concentrate.[1][2]

Checkpoint: Product is a white crystalline solid.[2] Confirm by
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NMR (distinct shift of

protons).

Step 2: Ring Opening with Azetidine[1][2]
Setup: Dissolve the Cyclic Sulfamidate (1.0 eq) in anhydrous Acetonitrile (0.5 M

concentration).

Addition: Add Azetidine (1.1 eq) and

(1.5 eq).

Note: Azetidine is volatile (bp 61°C).[1][2] Handle in a fume hood with chilled syringes.[2]

Reaction: Heat to 60°C for 4–6 hours.

Mechanism:[1][2][3] The azetidine nitrogen attacks the primary carbon of the sulfamidate

(less hindered), opening the ring to form the N-sulfate.[2]

Validation: TLC will show consumption of the non-polar sulfamidate and formation of a

baseline spot (zwitterionic intermediate).[2]

Step 3: Hydrolysis & Isolation[1][2]
Hydrolysis: Evaporate Acetonitrile. Re-dissolve residue in 20% aqueous

(5 vol). Stir at room temperature for 1 hour (cleaves the N-sulfate).

Neutralization (Critical Step):

Cool the solution to 0°C.

Basify slowly with 50% NaOH to pH > 12.[2] Caution: Exothermic.[1][2][4]

Extraction: Extract immediately with DCM (

).

Tip: The product is highly water-soluble.[2][5] Use a "salting out" method (saturate

aqueous layer with NaCl) to improve recovery.[1][2]
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Purification: Dry organic layer over

(avoid acidic drying agents like silica).[1][2] Concentrate carefully (volatile!).

Storage: Convert to the Dihydrochloride salt immediately for long-term storage by treating

the ether solution with 4M HCl in Dioxane.[2]

Application in Medicinal Chemistry[6][7][8][9][10]
[11][12]
Protocol: Amide Coupling (General Procedure)
This intermediate is most commonly used to install the azetidine tail onto a carboxylic acid

scaffold.[2]

Reagents:

Carboxylic Acid Scaffold (1.0 eq)[1][2]

1-(Azetidin-1-yl)-2-methylpropan-2-amine (1.2 eq)[1][2]

HATU (1.2 eq)[1][2]

DIPEA (3.0 eq)[1][2]

DMF (anhydrous)[1][2]

Workflow:

Dissolve the Acid and DIPEA in DMF.[2] Stir for 5 mins.

Add HATU.[2] Stir for 5 mins (Activation).

Add the Amine intermediate.[2]

Stir at RT for 2–4 hours.

Workup: Dilute with EtOAc. Wash with saturated
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(not acid, or you lose the product into the aqueous layer) and brine.[2]

Troubleshooting: If the product is very polar, skip aqueous workup and inject the DMF

reaction mixture directly onto a Reverse-Phase (C18) Prep-HPLC column.[1][2]

Decision Tree: When to use this intermediate?

Lead Compound Optimization

Issue: Low Solubility?

Add Basic Amine

Yes

Issue: High Clearance?

Use Diethylamine/Morpholine
(Risk: High LogP / Metabolic spot)

No Metabolic Issues

Use Azetidine-Gem-Dimethyl
(Benefit: Low LogP / Metabolic Block)

High Metabolic
Turnover

Click to download full resolution via product page

Caption: Figure 2. Rational design logic for selecting the azetidine-gem-dimethyl motif over

traditional amines.

Quality Control & Handling
Stability & Storage[11]
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Hygroscopicity: The free base is extremely hygroscopic.[2] It will pull water from the air,

making accurate weighing difficult.[2]

Carbamate Formation: Like many hindered primary amines, it reacts with atmospheric

to form carbamate salts (white crust).[1][2]

Prevention:[1][2] Store under Argon/Nitrogen.[2]

Recovery: If crust forms, dissolve in DCM and wash with 1M NaOH to regenerate the free

base.

Analytical Characterization[1][11]
NMR (

): Look for the gem-dimethyl singlet at

ppm (6H).[1][2] The azetidine ring protons appear as a triplet/multiplet at

ppm (4H) and a quintet at

ppm (2H).[1][2]

Mass Spec: ESI+ will show

.[1][2] Note that fragmentation often cleaves the tert-butyl group.[2]
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The Gem-Dimethyl (Thorpe-Ingold)

Jung, M. E., & Piizzi, G. (2005).[1][2][6] Gem-disubstituent effect: theoretical basis and

synthetic applications. Chemical Reviews, 105(5), 1735-1766.[1][2]

Handling of Volatile Amines

Org.[2][7][8][9][10] Synth. 2008, 85, 10-14.[1][2] General protocols for handling

hygroscopic amine salts.[2][1][2]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a

fume hood by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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